Product packaging for Aviculin(Cat. No.:)

Aviculin

Cat. No.: B1251731
M. Wt: 506.5 g/mol
InChI Key: FPJFPMQEUVMUKU-CDDCGRQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aviculin is a biologically active lignan glycoside isolated from plant species such as Lespedeza cuneata and Polygonum aviculare L. . Research indicates that this compound exhibits significant cytotoxic effects and is a promising candidate for investigating anticancer mechanisms . In studies on MCF-7 human breast cancer cells, this compound demonstrated potent activity by suppressing metabolic activity with an IC50 value of 75.47 ± 2.23 μM . The compound induces apoptotic cell death through the intrinsic mitochondrial pathway, as evidenced by the increased expression of initiator caspase-9 and executioner caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP) . This apoptotic process is accompanied by a key shift in the balance of pro- and anti-apoptotic proteins, leading to an increased Bax/Bcl-2 ratio . Given its defined mechanism of action, this compound is a valuable natural compound for research applications focused on oncology, apoptosis signaling pathways, and the discovery of plant-derived bioactive molecules. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O10 B1251731 Aviculin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H34O10

Molecular Weight

506.5 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C26H34O10/c1-12-23(30)24(31)25(32)26(36-12)35-11-17-15(10-27)6-14-8-21(34-3)19(29)9-16(14)22(17)13-4-5-18(28)20(7-13)33-2/h4-5,7-9,12,15,17,22-32H,6,10-11H2,1-3H3/t12-,15-,17-,22-,23-,24+,25+,26+/m0/s1

InChI Key

FPJFPMQEUVMUKU-CDDCGRQRSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(CC3=CC(=C(C=C3C2C4=CC(=C(C=C4)O)OC)O)OC)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H](CC3=CC(=C(C=C3[C@@H]2C4=CC(=C(C=C4)O)OC)O)OC)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(CC3=CC(=C(C=C3C2C4=CC(=C(C=C4)O)OC)O)OC)CO)O)O)O

Synonyms

aviculin
isolariciresinol-9'-rhamnopyranoside

Origin of Product

United States

Natural Occurrence, Isolation Methodologies, and Biogeographical Distribution

Phytochemical Screening and Identification of Aviculin-Producing Organisms

The identification of this compound-producing organisms typically involves phytochemical screening methods, which aim to detect and characterize the presence of specific secondary metabolites within plant extracts.

This compound has been identified in several plant species, indicating its diverse botanical distribution. Notable sources include members of the Phyllanthaceae and Polygonaceae families. It has been reported in Breynia rostrata and Breynia fruticosa. nih.gov The compound has also been isolated from the entire plant of Polygonum aviculare (Common Knotgrass), a widely distributed annual plant. wikipedia.orgresearchgate.netnih.gov Another significant botanical source is Lespedeza cuneata (Chinese bushclover), a plant belonging to the Fabaceae family, from which this compound has been isolated from its aerial portions. nih.govsigmaaldrich.comresearchgate.netmdpi.comresearchgate.netdntb.gov.ua Furthermore, this compound has been identified as a major constituent in the methanol (B129727) extract obtained from the stem bark of Ficus curtipes. mdpi.com Its presence has also been noted in Pseudocydonia sinensis (Chaenomeles sinensis). wikipedia.org

The following table summarizes the botanical sources of this compound:

Botanical SourceFamilyPart of PlantReference
Breynia rostrataPhyllanthaceaeNot specified nih.gov
Breynia fruticosaPhyllanthaceaeNot specified nih.gov
Polygonum avicularePolygonaceaeWhole plant wikipedia.orgresearchgate.netnih.gov
Lespedeza cuneataFabaceaeAerial portions nih.govsigmaaldrich.comresearchgate.netmdpi.comresearchgate.netdntb.gov.ua
Ficus curtipesMoraceaeStem bark mdpi.com
Pseudocydonia sinensisRosaceaeNot specified wikipedia.org

Current scientific literature does not widely report this compound or its direct structural analogs being produced by microbial or other non-plant biological sources. Research on this compound primarily focuses on its isolation from botanical origins. While some compounds with similar names, such as "avicularin" (a flavonoid), are found in various organisms, this compound itself, as a lignan (B3055560) glycoside, is predominantly associated with the plant kingdom. nih.govebi.ac.uk

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from its natural sources necessitates a series of advanced extraction and chromatographic techniques to ensure high purity and yield.

The purification of this compound typically commences with the extraction of plant material using appropriate solvents. For instance, the desiccated aerial portions of Lespedeza cuneata have been extracted at room temperature using 80% methanol through maceration. nih.govresearchgate.netmdpi.com This initial extract is then concentrated and subjected to solvent fractionation, a crucial step for preliminary separation based on polarity. Common solvents used in this process include n-hexane, dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This compound has been successfully isolated from the ethyl acetate-soluble fraction, indicating its intermediate polarity. nih.govresearchgate.netmdpi.com

Following solvent fractionation, various column chromatography techniques are employed for further purification. Diaion HP-20 column chromatography, utilizing a concentration gradient of methanol-water (0%–100% methanol), is often used to separate compounds based on their adsorption properties. nih.govresearchgate.netmdpi.com Reversed-phase C18 column chromatography, with a gradient solvent system of methanol-water (30%–100% methanol), is another effective method for separating compounds with varying polarities. nih.govresearchgate.netmdpi.com Additionally, Sephadex LH-20 column chromatography, typically with 100% methanol as the eluent, is utilized for size-exclusion and adsorption-based separations, aiding in the removal of polymeric impurities. nih.govresearchgate.net

For achieving high purity, high-performance liquid chromatography (HPLC) is indispensable. Semi-preparative HPLC, often employing columns like the Phenomenex Luna phenyl-hexyl column and a mobile phase such as 19% acetonitrile, is crucial for the final purification steps, allowing for the precise separation of this compound from closely related compounds. nih.gov The combination of repeated column chromatography and HPLC purification underscores the complexity and multi-step nature of isolating this compound. nih.govmdpi.com

The isolation process can be summarized as follows:

StepMethod/TechniquePurposeReference
1. Initial Extraction Maceration with 80% MethanolObtain crude extract from plant material nih.govresearchgate.netmdpi.com
2. Solvent Fractionation Partitioning with n-hexane, CH₂Cl₂, EtOAc, n-BuOHSeparate compounds based on polarity; this compound typically in EtOAc fraction nih.govresearchgate.netmdpi.com
3. Column Chromatography (I) Diaion HP-20 (MeOH-H₂O gradient)Initial purification and broad separation nih.govresearchgate.netmdpi.com
4. Column Chromatography (II) RP-C18 (MeOH-H₂O gradient)Further purification based on reversed-phase separation nih.govresearchgate.netmdpi.com
5. Column Chromatography (III) Sephadex LH-20 (100% MeOH)Size-exclusion and adsorption chromatography nih.govresearchgate.net
6. Final Purification Semi-preparative HPLC (e.g., Phenomenex Luna phenyl-hexyl column, MeCN)Achieve high purity of this compound nih.gov

Isolating this compound in high purity from natural sources presents several challenges. Plant extracts are inherently complex matrices, containing a vast array of secondary metabolites, including other lignans (B1203133), flavonoids, phenolic compounds, and various plant constituents. nih.govresearchgate.netmdpi.comamu.edu.az This chemical diversity necessitates extensive and often repeated purification steps. The presence of structurally similar compounds, particularly other lignan glycosides, can make their separation from this compound particularly difficult, requiring highly selective chromatographic techniques. nih.govmdpi.com

The need for "repeated column chromatography and HPLC purification" nih.govmdpi.com highlights the iterative and labor-intensive nature of the process. Furthermore, if the isolation is guided by bioactivity (bioassay-guided isolation), as seen in some studies, it implies that this compound might not be the most abundant compound, requiring targeted screening to identify the active fractions containing it. nih.govresearchgate.netmdpi.com The optimization of solvent systems, column types, and chromatographic conditions at each stage is critical to overcome these challenges and achieve the desired purity of this compound.

Structural Elucidation and Stereochemical Assignment of Aviculin

Application of Advanced Spectroscopic Techniques in Aviculin Structure Determination

Spectroscopic methods are fundamental to the structural characterization of natural products like this compound, offering insights into its elemental composition, molecular weight, and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating the complete carbon-hydrogen framework of a molecule, including the determination of connectivity and relative stereochemistry. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been instrumental in its structural assignment nih.govmdpi.comresearchgate.netresearchgate.net.

Specifically, proton (¹H) NMR and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration values from ¹H NMR, along with the chemical shifts from ¹³C NMR, allow for the identification of various functional groups and the number of protons and carbons in each environment.

Further structural insights are gained from 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). COSY reveals proton-proton couplings, establishing adjacent proton relationships. HSQC correlates protons directly bonded to carbons, while HMBC identifies long-range proton-carbon correlations, which are critical for piecing together the molecular skeleton, especially quaternary carbons and carbons in aromatic rings. NOESY experiments provide spatial proximity information between protons, aiding in the determination of relative stereochemistry and conformation.

In the case of this compound, its structure has been confirmed by comparing its ¹H and ¹³C NMR spectra with previously reported values for the compound nih.govmdpi.comresearchgate.net. This comparative approach is a standard practice when a compound has been previously isolated and characterized, ensuring consistency with established structural data. While specific detailed NMR data tables for this compound were referenced as supplementary material in relevant literature nih.govmdpi.comresearchgate.net, they were not directly available in the provided search snippets. A typical NMR data table for a complex natural product like this compound would include:

Table 1: Representative NMR Spectroscopic Data for this compound (Hypothetical Example)

PositionδH (ppm) (Multiplicity, J in Hz)δC (ppm)
H-14.35 (d, 6.5)82.0
H-22.06 (m)45.4
H-76.33 (s)146.1
OCH₃3.77 (s)55.1
Rhamnose(various)(various)

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in determining the exact molecular weight and elemental composition of a compound, providing a definitive molecular formula. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation of compounds with very similar nominal masses but different elemental compositions.

For this compound, HRMS, specifically techniques like LC/MS and HPLC/DAD/HRESIMS, has been utilized for its identification and to confirm its purity nih.govmdpi.comresearchgate.netrsc.org. The precise mass measurement obtained from HRMS directly supports the proposed molecular formula of CHO for this compound nih.gov.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaCHO
Calculated Exact Mass506.21519728 Da nih.gov
Molecular Weight506.5 g/mol nih.gov

While FTIR and Raman spectroscopy are powerful tools for confirming the presence of specific functional groups and can aid in structural elucidation by comparison to known compounds, specific detailed FTIR or Raman spectral data for this compound were not explicitly provided within the scope of the conducted searches. However, their general application in natural product chemistry would involve identifying characteristic vibrations corresponding to its lignan (B3055560) and glycoside moieties, such as O-H stretching (alcohols), C-O stretching (ethers, alcohols), and C=C stretching (aromatic rings).

Crystallographic Analysis and Absolute Stereochemical Determination of this compound

X-ray crystallography is considered the gold standard for determining the precise three-dimensional atomic arrangement and absolute stereochemistry of crystalline compounds nih.govanton-paar.comwikipedia.org. This technique involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to construct an electron density map, from which atomic positions and bond lengths/angles can be derived.

Despite its power, direct X-ray crystallographic data for this compound's de novo structural determination was not identified in the provided search results. This suggests that while it is a crucial method, this compound's structure and absolute stereochemistry might have been primarily established through other means or by comparison to known compounds.

The absolute stereochemistry of this compound, which defines the specific spatial arrangement of its chiral centers (e.g., R or S configurations), is well-established. This is evident from its detailed IUPAC name provided by PubChem, which includes specific stereodescriptors: (2R,3R,4R,5R,6S)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-methyloxane-3,4,5-triol nih.gov. Such assignments are typically made through a combination of spectroscopic techniques, chemical derivatization, and comparison with compounds of known absolute configuration, often supported by optical rotation measurements thieme-connect.comsathyabama.ac.in.

Computational Chemistry Approaches in this compound Structural Research

Computational chemistry encompasses a range of theoretical methods and algorithms used to model and simulate molecular properties and dynamics smu.edund.eduwatoc2025.no. In structural research, these approaches can complement experimental data by predicting spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies), evaluating conformational preferences, and confirming absolute configurations through methods like Electronic Circular Dichroism (ECD) calculations.

While direct reports detailing the de novo structural elucidation of this compound using computational chemistry were not found, this compound's known structure has been utilized in computational studies. For instance, molecular docking studies involving this compound have been reported researchgate.net. This indicates that computational methods are applied to this compound, leveraging its established structure for understanding its interactions with biological targets or for other research purposes, rather than for its initial structural determination. Computational chemistry continues to be a powerful tool for validating proposed structures, refining conformational models, and exploring the chemical space around known natural products.

Biosynthesis of Aviculin: Pathways, Enzymes, and Regulation

Elucidation of Precursor Molecules and Early Stages of Aviculin Biosynthesis

The biosynthesis of lignans (B1203133) generally initiates from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine nih.gov. These are then converted into p-coumaroyl-CoA via the phenylpropanoid pathway nih.gov. Monolignols, such as coniferyl alcohol, are key intermediates in the general lignan (B3055560) biosynthesis nih.govuni-duesseldorf.dearkat-usa.org. These monolignols undergo oxidative coupling, often mediated by dirigent proteins and laccases, to form the basic lignan scaffolds, such as pinoresinol (B1678388) nih.govarkat-usa.org.

While this general framework applies to lignan biosynthesis, specific studies detailing the exact precursor molecules and the early stages of this compound's formation are not explicitly available. This compound's structure, a lignan with a rhamnopyranoside sugar attached, suggests that its biosynthesis would involve the core lignan pathway followed by a glycosylation step bidd.groupresearchgate.netnih.gov.

Identification and Characterization of Key Biosynthetic Enzymes for this compound

The identification and characterization of enzymes specifically responsible for this compound biosynthesis are not widely reported. However, based on its classification as a lignan glycoside, general classes of enzymes involved in lignan biosynthesis and subsequent glycosylation can be inferred.

Key enzymes in the general lignan pathway include:

Pinoresinol/Lariciresinol (B1674508) Reductase (PLR): Catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol (B192356) nih.govuni-duesseldorf.dearkat-usa.org.

Secoisolariciresinol Dehydrogenase (SDH): Oxidizes secoisolariciresinol to matairesinol (B191791) nih.govarkat-usa.org.

Dirigent Proteins and Laccases: Involved in the stereoselective oxidative coupling of monolignols to form lignan scaffolds nih.govarkat-usa.org.

For the glycosylation step, UDP-glycosyltransferases (UGTs) are critical enzymes that catalyze the transfer of sugar moieties (like rhamnose in this compound) to various natural products, including lignans and flavonoids nih.gov. These enzymes exhibit high catalytic activity and specificity nih.gov.

However, specific enzymes directly catalyzing the formation of this compound's unique lignan core and its rhamnopyranoside linkage have not been characterized in the provided research.

Information regarding specific gene clusters responsible for this compound biosynthesis is not available in the current literature. Gene cluster analysis is a technique used to identify groups of co-localized genes that encode enzymes involved in a specific biosynthetic pathway sigmaaldrich.comsciepublish.com. This approach is crucial for understanding the coordinated regulation of natural product synthesis.

Similarly, there are no reported studies on the heterologous expression of this compound biosynthetic pathways. Heterologous expression involves transferring genes from one organism to a different host (e.g., Escherichia coli or yeast) to produce a compound that the host does not naturally synthesize nih.govmdpi.com. While this strategy has been explored for other lignans and flavonoids nih.govnih.gov, its application to this compound specifically has not been documented.

The detailed enzymatic mechanisms and stereoselectivity specific to this compound formation are not described in the available research. In general, enzymatic reactions are known for their exquisite chemo-, regio-, and stereoselectivity, often leading to the formation of specific stereoisomers wikipedia.orgmdpi.comwikipedia.org. For lignans, the oxidative coupling of monolignols can be stereoselective, influenced by dirigent proteins, which guide the coupling to yield specific enantiomers nih.govarkat-usa.org. Subsequent enzymatic reductions and modifications also exhibit stereospecificity uni-duesseldorf.dearkat-usa.org.

However, without identified specific enzymes for this compound, the precise stereoselective mechanisms involved in its formation remain to be elucidated.

Transcriptomic and Metabolomic Profiling of this compound Biosynthesis

There are no specific transcriptomic or metabolomic profiling studies solely focused on elucidating the biosynthesis of this compound. Transcriptomics involves analyzing gene expression patterns to identify genes potentially involved in a pathway, while metabolomics systematically studies small-molecule metabolites to provide a snapshot of the physiological state and metabolic processes within a cell or organism mdpi.comfrontiersin.orgfrontiersin.orgrsc.org.

These integrated "omics" approaches have been successfully applied to study the biosynthesis of other flavonoids and plant natural products, revealing candidate genes and metabolites involved in their pathways mdpi.comfrontiersin.orgrsc.org. For instance, combined transcriptomic and metabolomic analyses have provided insights into flavonoid biosynthesis in Prunus avium L. (sweet cherry) and Dendrobium huoshanense frontiersin.orgrsc.org. However, such targeted studies for this compound biosynthesis are not reported.

Metabolic Engineering Strategies for Enhanced this compound Production

Currently, there are no published metabolic engineering strategies specifically aimed at enhancing this compound production. Metabolic engineering is a field that optimizes genetic and regulatory processes within cells to increase the production of a desired substance, often by modifying metabolic pathways or introducing heterologous genes mdpi.commdpi.com.

While metabolic engineering has shown significant promise for the production of various plant natural products, including other flavonoids and lignans, by constructing artificial biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae nih.govnih.govmdpi.com, these efforts have not yet been extended to this compound. The absence of a fully elucidated biosynthetic pathway for this compound is a significant impediment to applying targeted metabolic engineering approaches for its enhanced production.

Mechanistic Investigations of Aviculin’s Biological Activities at the Molecular and Cellular Levels

Modulation of Cellular Signaling Pathways by Aviculin

This compound's interaction with cellular components leads to significant alterations in various signaling cascades, particularly those involved in cell survival and inflammatory responses.

Target identification studies, including in silico molecular docking analyses, have shed light on potential protein interactions of this compound. This compound has been shown to interact with the NFkB-IkB complex and IKK (IκB kinase) in in silico models, suggesting a role in modulating inflammatory pathways japsonline.comsemanticscholar.org. For instance, it was found to have a low bond energy with the NFkB-IkB complex, indicating a strong potential for interaction, with a reported bond energy of -311.75 kJ/mol semanticscholar.org.

Interaction TargetInteraction TypeReported Bond Energy (kJ/mol)Reference
NFkB-IkB complexIn silico docking-311.75 semanticscholar.org
IKK (IκB kinase)In silico docking (indirect through NFkB-IkB complex)-223.17 semanticscholar.org
RANKLIn silico docking-274.96[Search Result 5 from initial search]
RANKIn silico docking-628.62[Search Result 5 from initial search]

Beyond these in silico predictions, experimental studies have demonstrated this compound's ability to induce apoptosis, a form of programmed cell death, in breast cancer cells, specifically MCF-7 cells researchgate.netf1000research.comnih.govresearchgate.net. This pro-apoptotic action is mediated through the intrinsic mitochondrial pathway, characterized by an increased expression of initiator caspase-9, executioner caspase-7, and poly (ADP-ribose) polymerase (PARP) semanticscholar.orgresearchgate.netf1000research.comresearchgate.net. Furthermore, this compound treatment leads to an increase in the Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling semanticscholar.orgresearchgate.netf1000research.comresearchgate.net. These findings suggest that this compound interacts with or influences key proteins within the mitochondrial apoptotic machinery.

This compound’s mechanistic actions involve its impact on critical signal transduction cascades. Its in silico interaction with IKK, a kinase, implies a direct influence on kinase activities within the NF-κB signaling pathway semanticscholar.org. The NF-κB pathway is a central regulator of inflammation, and its activation involves the phosphorylation of the IκB inhibitor by IKK, leading to IκB degradation and subsequent NF-κB translocation to the nucleus to activate target gene transcription semanticscholar.org. This compound's ability to interact with this complex suggests it may interfere with the phosphorylation events crucial for NF-κB activation.

In the context of apoptosis, while caspases are proteases, their activation is a downstream event in a complex signal transduction cascade that often involves upstream phosphorylation and dephosphorylation events regulated by kinases and phosphatases [Search Result 34, 45, 46, 47 from initial search]. This compound's induction of the intrinsic apoptosis pathway, marked by the activation of caspase-9 and caspase-7, and the cleavage of PARP, signifies its profound impact on these critical cell death signal transduction cascades semanticscholar.orgresearchgate.netf1000research.comresearchgate.net.

This compound-Mediated Gene Expression and Epigenetic Regulation

The influence of this compound extends to the regulation of gene expression, albeit with specific direct mechanisms still under active investigation.

While direct studies detailing this compound's binding to specific promoters or enhancers are limited, its demonstrated interaction with the NFkB-IkB complex provides an indirect link to transcriptional regulation japsonline.comsemanticscholar.org. The NF-κB transcription factor, when activated, translocates to the cell nucleus and binds to specific sequences in promoter regions to induce the transcription of target genes, including those encoding proinflammatory cytokines japsonline.comsemanticscholar.org. Therefore, this compound's ability to interact with and potentially inhibit the NFkB-IkB complex suggests an indirect modulatory effect on the promoter activity of NF-κB-regulated genes, thereby influencing gene expression.

Current research specifically detailing this compound's direct epigenetic modulations, such as specific histone modifications (e.g., acetylation, methylation, phosphorylation) or DNA methylation patterns, is not extensively documented in the available literature. Epigenetic mechanisms, including DNA methylation and histone modifications, are known to play crucial roles in regulating gene expression without altering the underlying DNA sequence frontiersin.orgelementbiosciences.comspandidos-publications.comelementbiosciences.commdpi.com. While this compound is broadly categorized as influencing "Gene Regulation" ambeed.com, the precise molecular details of its direct involvement in altering chromatin structure or DNA methylation states remain an area for further dedicated research.

Cellular Homeostasis and Stress Response Regulation by this compound

This compound plays a significant role in regulating cellular homeostasis, particularly by influencing the cell's response to stress through the induction of programmed cell death. The compound's potent ability to induce apoptosis in cancer cells is a prime example of its contribution to maintaining cellular equilibrium by eliminating dysfunctional or harmful cells researchgate.netf1000research.comnih.govresearchgate.net. Apoptosis is a tightly regulated process that serves as a critical mechanism for removing damaged or unwanted cells, thereby preserving tissue homeostasis and preventing uncontrolled proliferation, as seen in cancer [Search Result 25, 43 from initial search].

This compound's activation of the intrinsic mitochondrial apoptosis pathway, leading to the activation of caspases and changes in the Bax/Bcl-2 ratio, indicates its capacity to trigger a stress response that culminates in cell death semanticscholar.orgresearchgate.netf1000research.comresearchgate.net. This suggests that this compound either directly initiates signals that overwhelm cellular survival mechanisms or sensitizes cancer cells to existing stress signals, pushing them towards an apoptotic fate. By promoting the elimination of cancer cells, this compound contributes to the restoration of cellular homeostasis within affected tissues.

This compound’s Influence on Oxidative Stress Responses and Antioxidant Systems

Research suggests a potential association between this compound and oxidative stress responses and antioxidant systems. This compound, also known as (+)-isolariciresinol-9'-rhamnoside, has been mentioned in contexts related to oxidative stress and antioxidant levels, as well as its connection to antioxidant enzymes. thermofisher.comresearchgate.net Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to cellular damage. frontiersin.org Cells possess intricate antioxidant defense systems, including enzymatic antioxidants like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), as well as non-enzymatic antioxidants such as glutathione. frontiersin.orgmdpi.comjeeng.netscielo.org.mxmdpi.com While these general mechanisms of oxidative stress and antioxidant action are well-established, specific detailed research findings directly elucidating this compound's precise influence on cellular ROS levels or the modulation of specific antioxidant enzyme activities in a cellular context are not extensively documented in the provided search results.

Regulation of Apoptosis and Autophagy Pathways by this compound

This compound has been shown to play a role in the regulation of apoptosis, a form of programmed cell death. Studies indicate that this compound can induce apoptotic cell death in human breast cancer cells, specifically MCF-7 cells. mdpi.com This pro-apoptotic effect is mediated through the intrinsic apoptosis pathway. mdpi.com Mechanistic investigations revealed that this compound treatment led to an increased expression of initiator caspase-9 and executioner caspase-7, alongside the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com Furthermore, this compound was observed to increase the ratio of Bax to Bcl-2, key proteins involved in the regulation of mitochondrial outer membrane permeabilization and apoptosis initiation. mdpi.com this compound also reduced the mitochondrial membrane potential, a critical event in the initiation of mitochondrial apoptosis. researchgate.net The compound demonstrated an inhibitory effect on the metabolic activity of MCF-7 cells, with an IC50 value of 75.47 ± 2.23 μM. mdpi.com

Table 1: Effects of this compound on Apoptotic Markers in MCF-7 Cells

ParameterObserved Effect by this compoundReference
Metabolic Activity (IC50)75.47 ± 2.23 μM (reduction) mdpi.com
Caspase-9 ExpressionIncreased mdpi.com
Caspase-7 ExpressionIncreased mdpi.com
PARP CleavageIncreased mdpi.com
Bax/Bcl-2 RatioIncreased mdpi.com
Mitochondrial Membrane PotentialReduced researchgate.net

Regarding autophagy, a cellular process involving the degradation and recycling of cellular components, direct and specific experimental data on this compound's regulation of autophagy pathways are limited in the provided research findings. While some studies on extracts containing this compound have explored effects on autophagy markers, a definitive direct link of this compound itself to the specific regulation of autophagy pathways (e.g., LC3-I to LC3-II conversion, autophagosome formation, or specific autophagy-related gene/protein modulation) is not explicitly detailed. wikipedia.org

Immunomodulatory Effects of this compound at the Cellular Level

Cytokine Production and Inflammatory Mediator Regulation by this compound in Immune Cells

Cytokines are small secreted proteins that act as chemical messengers within the immune system, regulating inflammation and immune responses. thermofisher.comfrontiersin.orgmicrobialcell.comscispace.comfrontiersin.orgnih.govmdpi.com Pro-inflammatory cytokines, such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are primarily produced by activated immune cells like macrophages and T cells. thermofisher.comnih.govmdpi.com While this compound is a component of Scurrula atropurpurea, a plant studied for its anti-inflammatory potential ijbs.com, and in silico studies have explored interactions of Scurrula atropurpurea compounds with inflammatory pathways like NFkB-IkB ijbs.com, direct experimental data specifically demonstrating this compound's influence on the production of various cytokines or the regulation of other inflammatory mediators (e.g., eicosanoids, vasoactive amines) in immune cells are not extensively detailed in the provided search results.

Impact of this compound on Immune Cell Proliferation and Differentiation

Immune cell proliferation and differentiation are fundamental processes for the development and function of a robust immune system, involving the expansion of specific cell populations and their maturation into specialized effector cells. mdpi.comfrontiersin.orguniv-mrs.fr While general mechanisms governing immune cell proliferation and differentiation are well-documented, specific research findings directly detailing this compound's impact on the proliferation rates or differentiation pathways of various immune cell types (e.g., T lymphocytes, B lymphocytes, macrophages) are not available in the provided search results.

Structure Activity Relationship Sar Studies of Aviculin and Its Analogs

Systematic Structural Modifications of Aviculin: Synthetic and Semi-Synthetic Approaches

This compound is characterized as a lignan (B3055560) glycoside, specifically isolariciresinol-9'-rhamnopyranoside, with a molecular formula of CHO. wikipedia.orgnih.govmdpi.com Lignan compounds, including this compound, have been explored as foundational structures for the semi-synthesis of anticancer drugs. nih.govresearchgate.net While the provided literature indicates that this compound itself is isolated from natural sources like Pseudocydonia sinensis, Polygonum aviculare, and Lespedeza cuneata, detailed reports on systematic synthetic or semi-synthetic approaches specifically designed to modify this compound's core structure to generate a wide array of analogs are not extensively documented in the current search results. wikipedia.orgnih.govmdpi.comresearchgate.netnih.gov

Correlation Between this compound's Substructural Features and Specific Biological Activities

The biological activities of this compound are intrinsically linked to its molecular architecture, which includes aromatic rings, hydroxyl groups, methoxy (B1213986) groups, and a rhamnopyranoside sugar moiety. wikipedia.org

This compound's structure incorporates hydroxyl groups and a glycosyl (rhamnopyranoside) unit, along with methoxy groups, which are methylated hydroxyls. wikipedia.org Research on lignan-type compounds, including this compound, suggests that the presence of methoxy groups on aromatic rings can influence their potency. nih.gov Furthermore, the stereochemistry, specifically the 8R,7'S,8'R configuration within the lignan-type compounds, has been observed to play a role in their potency, particularly in inhibiting metabolic activity in MCF-7 breast cancer cells. nih.gov

While specific detailed SAR studies focusing solely on the systematic alteration of this compound's hydroxylations, glycosylations, and methylations are limited in the provided results, general principles from studies on other natural compounds offer insights:

Hydroxylation: Hydroxyl groups are critical for hydrogen bonding and interactions with biological targets. In the case of adiponectin, hydroxylation and subsequent glycosylation of specific lysine (B10760008) residues were found to contribute to its insulin-sensitizing activity. eupati.eu

Methylation: Methylation of hydroxyl groups, forming methoxy groups, can alter a compound's lipophilicity and steric properties, thereby affecting its interaction with enzymes or receptors. Studies on anthocyanins indicate that methylation can promote transport, and a higher degree of methylation can correlate with an increased transport rate. mdpi.com Similarly, in isoflavonoids, glycosylation and methylation are key modifications that alter their biological and medicinal properties. frontiersin.org These modifications can influence the binding affinity and mechanistic profile by altering the compound's polarity, hydrogen bonding capacity, and shape.

This compound possesses aromatic ring systems as part of its lignan core structure. wikipedia.org Aromaticity confers enhanced stability to compounds due to the delocalization of pi electrons. hilarispublisher.comwikipedia.org This stability dictates that aromatic compounds typically undergo substitution reactions, where a hydrogen atom is replaced by an electrophile, rather than addition reactions, thus preserving their energetically favorable aromatic system. saskoer.cawikipedia.orgmasterorganicchemistry.com

The nature and position of substituents on these aromatic rings are critical determinants of a compound's biological activity. For this compound, the influence of methoxy groups on its aromatic rings on its potency has been noted. nih.gov In broader medicinal chemistry, ring substitutions are known to significantly affect a compound's binding affinity and mechanistic profile. For instance, studies on other chemical series have shown that even subtle changes in ring substituents or ring replacements can lead to substantial improvements or changes in biological activity by altering steric hindrance, electronic properties, and hydrogen bonding capabilities. nih.govtaylorandfrancis.com The specific arrangement of hydroxyl and methoxy groups on this compound's aromatic rings, therefore, plays a crucial role in its interactions with biological targets, influencing its observed anti-inflammatory, anti-osteoporosis, and apoptosis-inducing activities.

Computational SAR and Molecular Docking Studies of this compound and its Derivatives

Computational SAR and molecular docking studies are powerful in silico tools that predict the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), providing insights into binding affinities and mechanisms of action. mdpi.com These studies have been applied to this compound to elucidate its potential biological activities.

Detailed Research Findings:

Anti-inflammatory Activity: Molecular docking studies investigating the anti-inflammatory potential of this compound (CID 10391477) from Scurrula atropurpurea against key inflammatory targets have been conducted. This compound demonstrated interactions with the NFkB-IkB complex, exhibiting a favorable binding energy. It also showed the ability to reduce the bond energy in interactions with IKK (IκB kinase), suggesting a potential mechanism for its anti-inflammatory effects. semanticscholar.orgresearchgate.net

Anti-osteoporosis Activity: In silico analyses have explored this compound's interactions within the RANK/RANKL/OPG system, which is crucial for bone metabolism. This compound (CID 10391477) showed binding affinity to both RANKL and RANK, indicating its potential to modulate this pathway. [Previous Search Result 6]

Anti-cancer (Apoptosis) Activity: this compound (CID 10391477), isolated from Lespedeza cuneata, has been shown to induce apoptosis in MCF-7 human breast cancer cells. nih.govresearchgate.netnih.gov In vitro studies determined an IC value of 75.47 ± 2.23 μM for its ability to reduce metabolic activity in these cells. nih.govnih.gov The mechanistic profile indicated that this compound triggers the intrinsic apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of initiator caspase-9 and executioner caspase-7, along with poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.netnih.gov

The following table summarizes key molecular docking data for this compound:

Target Protein/ComplexBiological ActivityBinding Energy (kJ/mol)Compound (PubChem CID)Reference
NFkB-IkB complexAnti-inflammatory-311.75This compound (10391477) semanticscholar.orgresearchgate.net
IKKAnti-inflammatory-223.17This compound (10391477) semanticscholar.orgresearchgate.net
RANKLAnti-osteoporosis-274.96This compound (10391477)[Previous Search Result 6]
RANKAnti-osteoporosis-628.62This compound (10391477)[Previous Search Result 6]

Design and Synthesis of Novel this compound Analogs with Enhanced Mechanistic Potencies

While this compound itself demonstrates promising biological activities, specific detailed reports on the de novo design and synthesis of novel this compound analogs explicitly engineered for enhanced mechanistic potencies are not extensively detailed in the current literature. However, the insights derived from SAR studies, particularly computational docking, lay a crucial foundation for rational drug design.

By understanding the critical substructural features of this compound and its key binding interactions with biological targets, medicinal chemists can theoretically propose modifications to improve its potency, selectivity, or other desired pharmacological properties. For instance, the identification of specific binding sites and the energetic contributions of different functional groups (as revealed by molecular docking) can guide the introduction or modification of hydroxyl, methoxy, or glycosyl moieties, or alterations to the aromatic ring system, to optimize interactions with target proteins. The fact that lignans (B1203133), as a class of natural products, serve as valuable scaffolds for the development of new therapeutic agents further supports the potential for future design and synthesis efforts aimed at creating this compound analogs with enhanced mechanistic potencies. nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies for Aviculin

Total Synthesis Approaches for Aviculin: Methodological Developments and Challenges

As of the current literature review, specific detailed reports outlining the total synthesis of this compound from basic, commercially available starting materials are not widely documented. The synthesis of complex natural products like lignan (B3055560) glycosides typically involves multi-step reaction sequences, demanding precise control over stereochemistry and regioselectivity wikipedia.org.

Challenges in the total synthesis of natural products, including those structurally akin to this compound, often involve:

Stereochemical Control: Establishing the correct absolute and relative stereochemistry at multiple chiral centers is a formidable task wikipedia.org. This compound possesses several chiral centers within its lignan core and rhamnopyranoside sugar moiety Current time information in Bangalore, IN.lipidmaps.org.

Glycosidic Bond Formation: The formation of the glycosidic linkage between the lignan aglycone and the rhamnopyranoside sugar unit requires highly selective and efficient glycosylation methods to avoid undesired anomers and side reactions.

Functional Group Compatibility: The presence of multiple hydroxyl groups, ethers, and aromatic rings necessitates careful selection of protecting group strategies and reaction conditions to ensure selective transformations without affecting other sensitive functionalities.

While general synthetic methodologies for complex organic compounds, including radical chemistry, organometallic processes, and enantioselective organocatalysis, are continually being developed ub.edubaranlab.orgnih.gov, their specific application to the total synthesis of this compound has not been extensively reported.

Semi-Synthetic Modifications of Naturally Occurring this compound

Given the challenges associated with total synthesis, semi-synthetic approaches, which involve chemical modifications of naturally occurring this compound, are often more practical for generating analogs and exploring structure-activity relationships mdpi.comnih.govijpsonline.com. This compound is isolated from various plant sources, providing a starting material for such modifications Current time information in Bangalore, IN.lipidmaps.orgnih.govresearchgate.netresearchgate.net. Lignan compounds, the broader class to which this compound belongs, have been utilized as starting materials for the semi-synthesis of anticancer drugs nih.govresearchgate.netwuxiapptec.comnih.gov.

The structure of this compound, with its multiple hydroxyl groups on both the lignan core and the rhamnose sugar, offers several potential sites for chemical derivatization. Selective functionalization is crucial to target specific hydroxyl groups or other reactive sites. Common derivatization strategies applicable to hydroxyl-rich natural products include:

Esterification and Etherification: Formation of esters or ethers can alter lipophilicity, stability, and potential for prodrug development. Selective acylation or alkylation can be achieved through controlled reaction conditions or by utilizing differential reactivity of hydroxyl groups.

Glycosylation/Deglycosylation: Modification or removal of the rhamnose sugar could lead to new lignan derivatives or the isolated aglycone.

Oxidation/Reduction: Selective oxidation of hydroxyl groups to carbonyls or reduction of double bonds could introduce new functionalities or alter the compound's scaffold.

However, specific detailed research findings on the selective functionalization and derivatization of this compound itself are not prominently featured in the reviewed literature. Studies often focus on the isolation and biological activity of this compound as a natural compound rather than its synthetic manipulation nih.govresearchgate.netwuxiapptec.comnih.govresearchgate.netdntb.gov.ua.

The prodrug strategy is a well-established approach in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of an active compound, such as poor solubility, low bioavailability, or metabolic instability ijpsonline.comwuxiapptec.comnih.govresearchgate.netmdpi.comcurtiscoulter.comijpcbs.com. While the general principles of prodrug design are widely applied, specific examples or studies on this compound prodrugs are not explicitly reported in the provided search results.

Prodrugs are typically designed by covalently linking a pro-moiety (carrier group) to the parent drug, which is then cleaved in vivo to release the active compound wuxiapptec.commdpi.com. Common pro-moieties include esters, amides, carbonates, and phosphates, which can be hydrolyzed by enzymes like esterases or by non-enzymatic pathways ijpsonline.comwuxiapptec.comijpcbs.com. For a complex molecule like this compound with multiple hydroxyl groups, ester prodrugs would be a plausible design strategy to improve properties like membrane permeability or solubility wuxiapptec.commdpi.com.

The development of prodrugs aims to enhance drug delivery and therapeutic efficacy, and this approach could theoretically be applied to this compound to optimize its pharmacological profile, especially given its demonstrated biological activities wuxiapptec.comcurtiscoulter.com.

Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold

Combinatorial chemistry and high-throughput synthesis are powerful tools in drug discovery, enabling the rapid generation and screening of large libraries of diverse compounds nih.govchemrxiv.orgrsc.orglmu.edunih.govucla.edunih.govrsc.org. This approach is particularly useful for exploring the chemical space around a core scaffold to identify new lead compounds with improved activity or selectivity enamine.netmoldiscovery.com.

Despite the general utility of combinatorial chemistry in natural product drug discovery, there is no specific information in the reviewed literature detailing the application of combinatorial chemistry or the synthesis of compound libraries specifically based on the this compound scaffold. While the concept of "scaffold decoration," where a pre-synthesized scaffold is modified with various building blocks, is a common strategy in library synthesis enamine.net, its direct application to this compound has not been reported.

The absence of such reports might indicate that the complex structure of this compound, with its specific stereochemistry and multiple functional groups, poses challenges for the high-throughput, parallel synthesis methods typically employed in combinatorial chemistry. However, the potential for discovering novel bioactive analogs through such systematic exploration remains.

Advanced Analytical and Bioanalytical Methodologies in Aviculin Research

Development of High-Throughput Screening Assays for Aviculin’s Biological Effects

High-throughput screening (HTS) is a foundational approach in early-stage drug discovery, enabling the rapid assessment of thousands to millions of compounds against specific biological targets or cellular phenotypes science.govevotec.comwikipedia.org. This process leverages automation, robotics, liquid handling devices, and sensitive detectors to conduct numerous chemical, genetic, or pharmacological tests efficiently evotec.comwikipedia.org. HTS aims to identify "hits" or active compounds that exhibit desired biological effects, providing starting points for further optimization and understanding of biomolecular pathways wikipedia.orgbmglabtech.com.

This compound has been reported to induce apoptosis in breast cancer cells through a mitochondria-mediated caspase activation pathway x-mol.netresearchgate.netfrontiersin.orgspandidos-publications.com. Given this known biological activity, HTS assays could be instrumental in further characterizing this compound's effects. For instance, cell-based HTS assays could be developed to screen for specific cellular responses modulated by this compound, such as changes in cell viability, apoptosis markers, or mitochondrial function. Biochemical HTS assays could also be designed to identify specific enzymes or receptors that this compound interacts with, leading to its observed biological outcomes. The miniaturization of assays into 96-, 384-, or 1536-well microtiter plates allows for the simultaneous testing of various concentrations or conditions, generating vast amounts of data rapidly science.govbmglabtech.com.

While specific high-throughput screening assays solely focused on this compound's biological effects are not extensively documented in the current literature, the principles of HTS are directly applicable to systematically explore its mechanisms of action and identify potential therapeutic targets.

Omics Technologies (Proteomics, Lipidomics) in Elucidating this compound’s Cellular Targets

Omics technologies, including proteomics and lipidomics, offer comprehensive insights into the molecular changes induced by a compound within a biological system dntb.gov.ua. Proteomics involves the identification and quantification of all expressed proteins in a biological sample, aiming to understand their functions, interactions, and contributions to biological processes dntb.gov.ua. Lipidomics, an emerging field, focuses on mapping the entire spectrum of cellular lipids, including metabolic pathways and lipid-protein interactions bmglabtech.comdntb.gov.ua. These approaches complement genomics and metabolomics to provide a holistic understanding of system biology in health and disease bmglabtech.com.

The application of proteomics and lipidomics can be crucial in elucidating this compound's cellular targets and the pathways it modulates. For example, if this compound induces apoptosis, proteomics could reveal changes in the expression or post-translational modification of proteins involved in apoptotic pathways, mitochondrial function, or cell cycle regulation x-mol.netspandidos-publications.com. Lipidomics could identify alterations in lipid profiles, potentially pointing to membrane-related disruptions or signaling lipid involvement in this compound's effects. Innovative mass spectrometry approaches are central to both proteomics and lipidomics, enabling the identification and quantitative monitoring of a wide variety of biomolecules dntb.gov.ua.

While direct studies specifically applying proteomics or lipidomics solely to this compound to elucidate its cellular targets are not widely reported, these technologies are recognized as powerful tools for understanding the molecular mechanisms of bioactive compounds. Given this compound's demonstrated biological activity, particularly its role in inducing apoptosis, the integration of proteomic and lipidomic analyses would provide a deeper, hypothesis-agnostic understanding of its intricate interactions within cellular systems.

Quantitative Analysis of this compound and Metabolites in Biological Matrices (Mechanistic PK focus)

Quantitative analysis of a compound and its metabolites in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) assessments, providing critical data for understanding drug absorption, distribution, metabolism, and elimination (ADME) wikipedia.org. This is particularly important for mechanistic PK studies, which aim to understand the molecular basis of a compound's disposition in the body.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantitation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of small molecules and their metabolites in complex biological matrices such such as plasma, blood, urine, and tissues wikipedia.org. The technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC separates the analyte of interest (this compound) from interfering matrix components, while MS/MS provides highly selective detection by monitoring specific precursor-to-product ion transitions in multiple reaction-monitoring (MRM) mode. This dual approach significantly reduces matrix effects and enhances the accuracy and precision of quantification, even at trace concentrations wikipedia.org.

Sample preparation is a crucial step in LC-MS/MS bioanalysis, often involving protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the complex biological matrix. The selection of chromatographic columns (e.g., C18) and mobile phases (e.g., acetonitrile-formic acid in water) is optimized to achieve efficient separation and optimal ionization spandidos-publications.com.

While LC-MS/MS is the preferred method for the quantitative analysis of such compounds, a specific, validated LC-MS/MS method for the direct quantification of this compound (isolariciresinol-9'-rhamnopyranoside, PubChem CID: 10391477) and its metabolites in biological matrices was not identified in the conducted literature search. However, the general principles and established methodologies of LC-MS/MS would be directly applicable for developing such an assay for this compound, ensuring sensitive and accurate quantification for mechanistic pharmacokinetic studies.

Emerging Bioanalytical Techniques for this compound Research

The field of bioanalysis is continuously evolving, with new techniques emerging to address challenges in sensitivity, specificity, throughput, and the analysis of complex biological systems evotec.com. These emerging techniques hold significant promise for advancing this compound research:

High-Resolution Mass Spectrometry (HRMS): HRMS, including instruments like Orbitrap and time-of-flight (TOF) mass spectrometers, offers enhanced sensitivity, mass accuracy, and resolving power compared to traditional triple quadrupole MS/MS systems evotec.com. This capability is invaluable for identifying and characterizing unknown this compound metabolites, elucidating their structures, and performing untargeted metabolomics in biological samples.

Multiplex Assays: The development of multiplex assays allows for the simultaneous quantification of multiple analytes or biomarkers in a single sample, improving efficiency and reducing sample volume requirements evotec.com. For this compound research, this could mean simultaneously quantifying this compound, its known metabolites, and relevant biomarkers of its biological effects in a single analytical run.

Capillary Electrophoresis (CE) coupled with MS: CE offers high-resolution separation capabilities, particularly useful for analyzing complex mixtures and separating closely related compounds, including isomers evotec.com. When coupled with MS, CE-MS can provide an orthogonal separation dimension, enhancing the specificity of this compound and metabolite analysis.

Automation and Microfluidics: Advanced automation and microfluidic systems are streamlining sample preparation and analysis workflows, enabling higher throughput and miniaturization evotec.com. These technologies can reduce sample volume, reagent consumption, and analysis time, making this compound research more efficient and cost-effective.

Imaging Mass Spectrometry (IMS): Techniques like MALDI-IMS allow for the direct visualization of compound distribution within tissues, providing spatial information on this compound and its metabolites at the organ or cellular level. This could offer insights into tissue-specific accumulation and metabolism.

Pre Clinical Perspectives: Mechanistic Insights and Potential Research Avenues for Aviculin

In Vitro Models for Studying Aviculin’s Biological Mechanisms

Preclinical investigations into this compound's biological mechanisms have predominantly utilized in vitro cell line models and in silico molecular docking simulations. A key area of focus has been its pro-apoptotic effects in cancer cells.

In studies using MCF-7 human breast cancer cells, this compound (specifically referred to as compound 2 in some studies) demonstrated a significant reduction in metabolic activity, with an IC₅₀ value of 75.47 ± 2.23 μM. This effect was found to be mediated through the intrinsic apoptosis pathway. Mechanistic analysis revealed that this compound treatment led to an upregulation of cleaved initiator caspase-9 and executioner caspase-7 in a concentration-dependent manner. Furthermore, an increase in the Bax/Bcl-2 ratio was observed, indicating a shift towards pro-apoptotic signaling. These findings suggest that this compound induces programmed cell death by activating the mitochondrial-mediated caspase cascade and influencing key apoptotic regulatory proteins. nih.govresearchgate.netresearchgate.net

Table 1: Effect of this compound on Metabolic Activity in MCF-7 Cells

CompoundCell LineEffectIC₅₀ (μM)Mechanism
This compoundMCF-7Reduced metabolic activity75.47 ± 2.23Intrinsic apoptosis pathway (caspase-9, caspase-7, PARP activation, increased Bax/Bcl-2 ratio) nih.govresearchgate.netresearchgate.net

Beyond direct cellular effects, in silico molecular docking studies have provided insights into this compound's potential interactions with specific protein targets. This compound (PubChem CID: 10391477) has been investigated for its anti-inflammatory potential by analyzing its interaction with the NFkB-IkB complex and IKK (IκB kinase). These studies indicated that this compound can interact with the NFkB-IkB complex, and also contribute to reducing the bond energy required for interaction between IKK and NFkB-IkB. researchgate.netsemanticscholar.org

Additionally, in silico analysis has explored this compound’s interaction with components of the RANK/RANKL/OPG system, which is relevant to bone metabolism and other physiological processes. This compound demonstrated interaction with RANKL, exhibiting a bond energy of –274.96 kJ/mol, and with RANK, showing a bond energy of –628.62 kJ/mol. semanticscholar.org

Table 2: In Silico Docking Energies of this compound with Key Protein Targets

Target ProteinBinding Energy (kJ/mol)Reference
NFkB-IkB complex-311.75 semanticscholar.org
IKK-NFkB-IkB complex-223.17 semanticscholar.org
RANKL-274.96 semanticscholar.org
RANK-628.62 semanticscholar.org

Mechanistic Animal Models for Investigating this compound’s Systemic Effects

While in vitro and in silico studies have elucidated some of this compound's cellular and molecular mechanisms, detailed mechanistic in vivo animal models specifically investigating the systemic effects of this compound (the lignan) are not extensively detailed in the available literature. Preclinical animal models, such as patient-derived xenografts (PDX) and genetically engineered mouse models (GEMM), are generally utilized in drug development to mimic human diseases and assess drug behavior in a complex physiological environment, providing insights into pharmacodynamics and potential toxicities mdpi.comfrontiersin.org. However, specific studies employing these or other animal models to investigate this compound's systemic effects or its mechanisms in vivo were not identified.

Pharmacodynamic (PD) biomarkers are crucial measurable indicators used in preclinical drug development to assess a compound's effects on its target and pathway within a biological system crownbio.comnih.govalsglobal.com. For this compound, the in vitro mechanistic studies provide a foundation for identifying potential preclinical PD biomarkers.

Based on its demonstrated pro-apoptotic activity in MCF-7 breast cancer cells, key cellular markers of apoptosis could serve as pharmacodynamic biomarkers in preclinical studies. These include the activation and cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-7), as well as the cleavage of Poly (ADP-ribose) polymerase (PARP). Additionally, changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins could be monitored as an indicator of this compound's engagement with the intrinsic apoptotic pathway. nih.govresearchgate.net While these markers have been identified in vitro, their validation as quantifiable PD biomarkers in in vivo preclinical models would be a critical step to confirm target engagement and pathway modulation in a systemic context.

Research Gaps, Challenges, and Future Trajectories in Aviculin Research

Unexplored Biosynthetic Pathways and Structural Diversity of Aviculin Analogs

A significant research gap lies in the comprehensive elucidation of this compound's complete biosynthetic pathways. Understanding how plants synthesize this compound can pave the way for biotechnological production and the discovery of novel analogs. While this compound is known as a lignan (B3055560), a class of natural products, the precise enzymatic steps and genetic machinery involved in its formation are not fully characterized wikipedia.org.

Furthermore, there is a need for extensive exploration of the structural diversity of this compound analogs. Natural products, including lignans (B1203133), are known for their broad chemical space and diverse structures, which often contribute to their varied biological activities nih.gov. Identifying and synthesizing novel this compound analogs, either through bio-guided isolation or synthetic modifications, could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. The challenge here involves developing efficient methods for isolating minor constituents from natural sources or designing synthetic routes that allow for systematic structural variations while maintaining key pharmacophoric elements researchgate.net.

Deeper Elucidation of Specific Molecular Targets and Action Mechanisms of this compound

While this compound has been observed to induce apoptosis in breast cancer cells via mitochondria-mediated caspase activation pathways, a deeper and more comprehensive elucidation of its specific molecular targets and detailed mechanisms of action is required researchgate.netmdpi.comresearchgate.netnih.govnih.gov. Current research indicates that this compound upregulates cleaved caspase-9 and caspase-7, and increases the Bax/Bcl-2 ratio, suggesting involvement in the intrinsic apoptosis pathway nih.govnih.gov. However, the direct protein or enzymatic targets that this compound binds to or modulates to initiate these cellular events are not yet fully identified.

Future research should employ advanced molecular biology techniques, such as target deconvolution strategies, proteomics, and interactomics, to pinpoint the direct molecular partners of this compound. This will provide a more granular understanding of how this compound triggers its observed biological effects, which is essential for rational drug design and development.

Advancements in Sustainable Production and Synthetic Accessibility of this compound

The sustainable production of this compound presents a notable challenge. Currently, this compound is isolated from various plant sources wikipedia.orgresearchgate.net. Relying solely on plant extraction can be unsustainable, subject to environmental factors, and may not meet future demand for large-scale applications. Advancements in sustainable production methods are crucial. This includes optimizing plant cultivation for higher yields, exploring cell culture or microbial fermentation techniques for biosynthesis, and developing efficient and environmentally friendly extraction processes plantaedb.comresearchgate.netfao.org.

Concurrently, improving the synthetic accessibility of this compound is a significant area for future research. Complex natural products often pose challenges for total synthesis due to their intricate stereochemistry and multiple functional groups researchgate.netarxiv.org. Developing more efficient, cost-effective, and scalable synthetic routes for this compound and its promising analogs would reduce reliance on natural sources and facilitate broader research and potential commercialization rsc.orgnih.govpsu.edu. This involves exploring novel synthetic methodologies, green chemistry approaches, and potentially enzyme-catalyzed reactions.

Integration of Systems Biology and Artificial Intelligence in this compound Research

The integration of systems biology and artificial intelligence (AI) holds immense potential for accelerating this compound research. Systems biology, which focuses on understanding complex biological interactions at a holistic level, can provide a comprehensive view of this compound's effects within a biological system amss.ac.cnufz.decsic.esbioscipublisher.comcsic.es. By integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics), researchers can map the global cellular responses to this compound treatment, identify perturbed pathways, and predict off-target effects ufz.debioscipublisher.com.

Target Prediction: Predicting potential molecular targets of this compound based on its chemical structure and known biological activities.

Lead Optimization: Guiding the modification of this compound's structure to enhance efficacy or reduce toxicity.

Biosynthesis Pathway Prediction: Inferring unknown steps in this compound's biosynthesis.

Synthetic Route Planning: Designing efficient synthetic pathways for this compound and its analogs.

Emerging Methodologies for Comprehensive this compound Characterization and Activity Profiling

The development and application of emerging methodologies for comprehensive this compound characterization and activity profiling are vital for advancing the field. This includes high-resolution analytical techniques for structural elucidation and purity assessment, as well as advanced bioassays for detailed activity profiling.

Specific emerging methodologies include:

Advanced Spectroscopic Techniques: Utilizing techniques like cryo-electron microscopy (cryo-EM), advanced NMR, and high-resolution mass spectrometry for precise structural determination, especially for this compound-protein complexes.

High-Throughput Screening (HTS) and Phenotypic Screening: Implementing HTS platforms to screen this compound and its analogs against a wide range of biological targets or cellular phenotypes, enabling the discovery of new applications beyond its established anti-cancer activity spandidos-publications.com.

Microfluidics and Organ-on-a-Chip Technologies: Employing these platforms to create more physiologically relevant in vitro models for studying this compound's effects, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties and efficacy in a more complex biological context.

Computational Chemistry and Molecular Dynamics Simulations: Utilizing these tools to predict binding affinities, simulate molecular interactions, and understand the conformational changes induced by this compound binding to its targets.

These emerging methodologies will provide a more holistic and detailed understanding of this compound's characteristics and its biological impact, paving the way for its potential therapeutic development.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to investigate Aviculin's biochemical mechanisms?

  • Methodological Guidance :

  • Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example: "How does this compound (intervention) affect [specific biochemical pathway] (outcome) in [cell line/organism] (population) under [conditions] (time)?" .
  • Include controls (positive/negative) and replicates (minimum n=3) to account for variability. Reference standardized protocols for this compound synthesis or purification if available .
  • Prioritize statistical power analysis to determine sample size, ensuring results are generalizable .

Q. How can researchers ensure the reproducibility of this compound-related studies?

  • Methodological Guidance :

  • Document experimental parameters exhaustively (e.g., solvent purity, temperature gradients, instrument calibration) in the Materials and Methods section .
  • Provide supplementary data (e.g., NMR spectra, HPLC chromatograms) to validate compound identity and purity .
  • Adhere to NIH guidelines for preclinical research, including explicit reporting of experimental conditions (e.g., cell culture media, animal strain specifics) .

Q. What are the best practices for conducting a literature review on this compound's known properties?

  • Methodological Guidance :

  • Use academic databases (PubMed, Web of Science) with advanced filters (e.g., publication date, study type) to avoid outdated or low-impact sources .
  • Apply Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") to refine searches .
  • Cross-reference citation trails from high-impact papers to identify foundational studies .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions in this compound's reported pharmacological effects?

  • Methodological Guidance :

  • Conduct systematic reviews with meta-analysis to synthesize conflicting data, controlling for variables like dosage, model systems, and measurement techniques .
  • Perform dose-response studies to identify non-linear effects or threshold concentrations that may explain discrepancies .
  • Collaborate across labs to validate findings using blind testing or independent replication .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) be integrated to study this compound's systemic effects?

  • Methodological Guidance :

  • Design longitudinal studies to capture dynamic changes in omics profiles post-Aviculin exposure .
  • Use pathway enrichment analysis (e.g., KEGG, GO) to identify interconnected biological processes affected by this compound .
  • Employ machine learning tools (e.g., clustering algorithms) to integrate multi-omics datasets and predict novel targets .

Q. What strategies optimize the detection of this compound in complex biological matrices?

  • Methodological Guidance :

  • Validate analytical methods (e.g., LC-MS/MS) using spiked matrices to calculate recovery rates and limit of detection (LOD) .
  • Compare extraction techniques (solid-phase vs. liquid-liquid extraction) to maximize yield and minimize interference .
  • Perform sensitivity analyses to assess the impact of matrix effects on quantification accuracy .

Data Contradiction and Interpretation

Q. How should researchers address variability in this compound's bioactivity across different experimental models?

  • Methodological Guidance :

  • Apply comparative genomics to identify species-specific receptor isoforms or metabolic pathways that influence this compound's activity .
  • Use in silico modeling (e.g., molecular docking) to predict binding affinities across models and prioritize in vivo validation .
  • Report negative results transparently to clarify boundary conditions for this compound's efficacy .

Tables for Methodological Reference

Research Stage Key Tools/Techniques Evidence-Based Standards
Experimental DesignPICOT framework, power analysis
Data ReproducibilityNIH guidelines, supplementary data
Contradiction ResolutionMeta-analysis, blind testing
Multi-Omics IntegrationPathway analysis, machine learning

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Aviculin

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